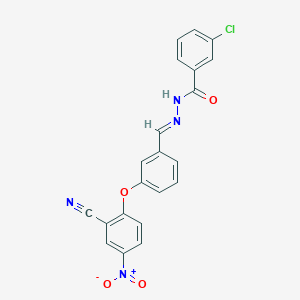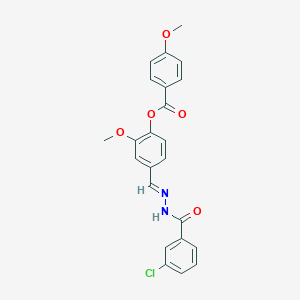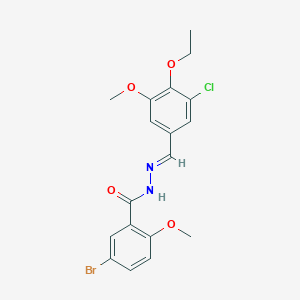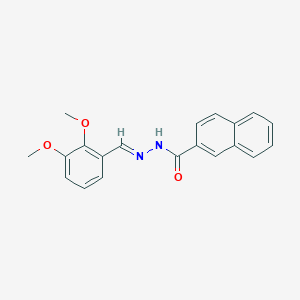![molecular formula C16H17N3O5S B423171 2-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-6-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE](/img/structure/B423171.png)
2-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-6-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-6-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE is a complex organic compound known for its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-6-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE involves multiple steps. One common method includes the reaction of 6-methoxy-2-formylphenyl 4-methylbenzenesulfonate with carbamoylhydrazine under controlled conditions. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-6-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-6-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of sensors and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-6-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then participate in redox reactions or act as catalysts. Additionally, the compound’s hydrazinylidene group can interact with nucleophiles, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
2-[(E)-(carbamothioylhydrazono)methyl]phenyl 4-methylbenzenesulfonate: Similar structure but with a thioyl group instead of a carbamoyl group.
1-Propanol, 2-amino-2-methyl-, 4-methylbenzenesulfonate: Contains a different functional group but shares the 4-methylbenzenesulfonate moiety
Properties
Molecular Formula |
C16H17N3O5S |
|---|---|
Molecular Weight |
363.4g/mol |
IUPAC Name |
[2-[(E)-(carbamoylhydrazinylidene)methyl]-6-methoxyphenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H17N3O5S/c1-11-6-8-13(9-7-11)25(21,22)24-15-12(10-18-19-16(17)20)4-3-5-14(15)23-2/h3-10H,1-2H3,(H3,17,19,20)/b18-10+ |
InChI Key |
LWAFGRYLCBJMHW-VCHYOVAHSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC=C2OC)C=NNC(=O)N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC=C2OC)/C=N/NC(=O)N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC=C2OC)C=NNC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B423090.png)
![9-[3-chloro-5-ethoxy-4-(2-propynyloxy)phenyl]-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B423093.png)
![2-methoxy-4-methyl-N'-{3-[(4-methylbenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B423096.png)
![2-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-6-METHOXYPHENYL 1-BENZENESULFONATE](/img/structure/B423098.png)

![N'-{3-[(2-chlorobenzyl)oxy]benzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B423101.png)
![2-METHOXY-5-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 1-NAPHTHOATE](/img/structure/B423102.png)
![N'-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzylidene}benzenesulfonohydrazide](/img/structure/B423103.png)

![2-METHOXY-5-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE](/img/structure/B423105.png)
![2-((E)-1-{3-[(4-BROMOBENZYL)OXY]-4-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B423108.png)

![2-METHOXY-5-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL BENZOATE](/img/structure/B423111.png)
